molecular formula C9H8O4 B1329764 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid CAS No. 4442-53-9

2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

Cat. No. B1329764
CAS RN: 4442-53-9
M. Wt: 180.16 g/mol
InChI Key: VCLSWKVAHAJSFL-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid is a chemical compound that serves as a valuable chiral synthon for the enantiospecific synthesis of therapeutic agents. It is a key intermediate in the production of various pharmaceuticals, including (S)-doxazosin mesylate, WB 4101, MKC 242, and others .

Synthesis Analysis

The synthesis of derivatives of 2,3-dihydro-1,4-benzodioxin has been explored in several studies. One method involves the reaction of 1,4-benzodioxin-2-carboxylic esters or carboxamides with nucleophilic amines, which, under a basic environment facilitated by K2CO3 or amine, leads to the formation of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one derivatives . Another approach utilizes microbial dihydroxylation of benzoic acid followed by specific oxidative and rearrangement reactions to produce highly functionalized cyclohexanecarboxylic acid derivatives .

Molecular Structure Analysis

The molecular structure of related compounds, such as 3,4-dihydro-2H-1,5-benzodioxepin-2,4-dicarboxylic acid, has been determined by X-ray diffraction methods. These studies have revealed that the molecular conformation can be skew (twisted half-chair) with a skew twist angle of approximately 40° . The conformation and molecular parameters of the benzodioxin fragment in other derivatives have also been characterized, showing variations in bond lengths and angles depending on the substituents present .

Chemical Reactions Analysis

The chemical reactivity of 2,3-dihydro-1,4-benzodioxin derivatives has been demonstrated in their ability to undergo various transformations. For instance, the reaction with nucleophilic amines mentioned earlier is a key step in accessing potential therapeutic compounds . Additionally, the enzymatic activity of indole-3-acetamide hydrolase from Alcaligenes faecalis has been harnessed to kinetically resolve 2,3-dihydro-1,4-benzodioxin-2-carboxyamide, producing enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydro-1,4-benzodioxin derivatives are influenced by their molecular structure. For example, the crystal structure analysis provides insights into the conformational preferences of these molecules, which can affect their solubility, stability, and reactivity . The anti-inflammatory properties of certain derivatives containing the 2,3-dihydro-1,4-benzodioxin subunit have been compared to established drugs like Ibuprofen, indicating their potential for pharmaceutical applications .

Scientific Research Applications

Application 1: Medicinal Chemistry

  • Summary of the Application: The 2,3-dihydro-1,4-benzodioxine substructure is a chemical motif that has garnered significant attention in the field of medicinal chemistry due to its presence in various drugs and drug candidates . This distinctive structural element, characterized by a six-membered ring fused with a benzene ring and an oxygen bridge, imparts unique pharmacological properties to the compounds that incorporate it .
  • Methods of Application or Experimental Procedures: The researchers used molecular modeling 1H and 2D Nuclear Overhauser Effect NMR techniques to assign the configuration of the two diastereomers 2S - (1R -benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine and 2S - (1S -benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine .
  • Results or Outcomes: The researchers were able to assign the configuration of the two diastereomers, which are useful to synthesize analogs of the potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitor .

Application 2: Enzymatic Synthesis

  • Summary of the Application: Chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds, exhibiting significant biological activities . Notable examples of such therapeutic agents include prosympal, dibozane, piperoxan, and doxazosin .
  • Methods of Application or Experimental Procedures: The researchers used 1,4-benzodioxane-2-carboxylic acid methyl ester as the substrate, after screening 38 CALB covariant residues, they found that mutants A225F and A225F/T103A can catalyze the kinetic resolution of the substrate .
  • Results or Outcomes: The best results were achieved at 30 °C with 20% n-butanol as a cosolvent, resulting in an optimal resolution (e.e. s 97%, E = 278) at 50 mM substrate concentration .

Application 3: Synthesis of Potent Inhibitors

  • Summary of the Application: The 2,3-dihydro-1,4-benzodioxine substructure is used in the synthesis of analogs of potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitors .
  • Methods of Application or Experimental Procedures: The researchers synthesized 2-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine using molecular modeling 1H and 2D Nuclear Overhauser Effect NMR techniques .
  • Results or Outcomes: The researchers were able to synthetize analogs of the potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitor .

Application 4: Enantioselective Synthesis

  • Summary of the Application: Enantiomerically pure 1,4-benzodioxane derivatives are widely found in biologically active compounds. They possess interesting biological activities such as α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties .
  • Methods of Application or Experimental Procedures: The researchers synthesized enantiomerically enriched 1,4-benzodioxanes containing alkyl, aryl, heteroaryl, and/or carbonyl substituents at the 2-position. The starting 1,4-benzodioxines were readily synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels .
  • Results or Outcomes: Excellent enantioselectivities of up to 99:1 er were obtained by using the versatile catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .

Application 5: Synthesis of Potent Inhibitors

  • Summary of the Application: The 2,3-dihydro-1,4-benzodioxine substructure is used in the synthesis of analogs of potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitors .
  • Methods of Application or Experimental Procedures: The researchers synthesized 2-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine using molecular modeling 1H and 2D Nuclear Overhauser Effect NMR techniques .
  • Results or Outcomes: The researchers were able to synthetize analogs of the potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitor .

Application 6: Enantioselective Synthesis

  • Summary of the Application: Enantiomerically pure 1,4-benzodioxane derivatives are widely found in biologically active compounds. They possess interesting biological activities such as α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties .
  • Methods of Application or Experimental Procedures: The researchers synthesized enantiomerically enriched 1,4-benzodioxanes containing alkyl, aryl, heteroaryl, and/or carbonyl substituents at the 2-position. The starting 1,4-benzodioxines were readily synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels .
  • Results or Outcomes: Excellent enantioselectivities of up to 99:1 er were obtained by using the versatile catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .

Safety And Hazards

The compound is classified as an irritant, with hazard statements H315-H319-H335 indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

The compound was selected as a lead and subjected to further chemical modifications, involving analogue synthesis and scaffold hopping . It possesses diverse applications, from drug design to material synthesis, due to its unique structure and properties.

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-3H,4-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLSWKVAHAJSFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196168
Record name 2,3-Dihydro-1,4-benzodioxin-5-carboxylic acid
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

CAS RN

4442-53-9
Record name 1,4-Benzodioxan-5-carboxylic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzodioxin-5-carboxylic acid, 2,3-dihydro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-1,4-benzodioxin-5-carboxylic acid
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Record name 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid
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Record name 2,3-DIHYDRO-1,4-BENZODIOXIN-5-CARBOXYLIC ACID
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 10.8 g (70 mmol) of 2,3-dihydroxybenzoic acid, 38.6 g (280 mmol) of dry potassium carbonate and 24 ml (278 mmol) of 1,2-dibromoethane in 40 ml of N,N-dimethylformamide is heated at 65° C. for 24 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with water and then extracted with ether. The aqueous phase is then acidified with a 3N hydrochloric acid solution and subsequently extracted with dichloromethane. After removal of the solvent by evaporation in vacuo, the residue obtained is recrystallised from toluene to yield the title acid in the form of a white solid.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
38.6 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a 500 ml round bottom flask fitted with a 250 ml addition funnel and a magnetic stir bar were placed 2,3-ethylenedioxybenzaldehyde (4.07 g, 24.7 mmol) and 100 ml of water. The mixture was heated to 80° and potassium permanganate (7.84 g, 49.6 mmol) in 150 ml of water was added dropwise via the addition funnel over 20 minutes. After the addition was complete the mixture was allowed to stir at 80° for 1.5 hours. The mixture was made basic with a 10% potassium hydroxide solution and the solids filtered. The filter cake was washed with hot water. The filtrate was extracted with ether, made acidic, then extracted with ethyl acetate. The organics were dried over sodium sulfate, filtered, and concentrated to give 2.96 g of subtitled product (66%) which was used directly in the next step.
Quantity
4.07 g
Type
reactant
Reaction Step One
Quantity
7.84 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
66%

Synthesis routes and methods III

Procedure details

2,3-Dihydroxybenzoic acid (25 g, 0.16 mol) was heated under reflux in an oxygen-free atmosphere with potassium hydroxide (26.42 g, 0.47 mole) and dibromoethane (13.46 g, 0.07 mol) using 95% ethanol (60 ml) and water (142 ml as solvent as described in J. Org. Chem. (1948), 13, 489-95 to give 2,3-ethylenedioxybenzoic acid (12.2 g, 43%), m.pt. 195°-196° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26.42 g
Type
reactant
Reaction Step Two
Quantity
13.46 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid
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Reactant of Route 5
2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid
Reactant of Route 6
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2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

Citations

For This Compound
10
Citations
Y Sawada, T Yanai, H Nakagawa… - Pest Management …, 2003 - Wiley Online Library
The N′‐benzoyl group of N‐tert‐butyl‐N′‐benzoyl‐3,5‐dimethylbenzohydrazide (1) was converted to a series of benzoheterocyclecarbonyl groups in order to investigate the …
Number of citations: 54 onlinelibrary.wiley.com
R Kothapalli, K Sivaraman Siveen… - Bioscience …, 2016 - academic.oup.com
Considering the pathological significance of MMP-13 in breast and colon cancers, exosite-based inhibition of the C-terminal hemopexin (Hpx) domain could serve as an alternative …
Number of citations: 11 academic.oup.com
YT Duan, YF Yao, W Huang, JA Makawana… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of 2-styryl-5-nitroimidazole derivatives containing 1,4-benzodioxan moiety (3a–3r) has been designed, synthesized and their biological activities were also evaluated as …
Number of citations: 21 www.sciencedirect.com
NEA Chessum, SY Sharp, JJ Caldwell… - Journal of Medicinal …, 2018 - ACS Publications
Demonstrating intracellular protein target engagement is an essential step in the development and progression of new chemical probes and potential small molecule therapeutics. …
Number of citations: 84 pubs.acs.org
C Jiang, DG Moon, J Ma, L Chen - Beverage Plant Research, 2022 - maxapress.com
Tea plant (Camellia sinensis) and its closely related species and varieties belong to Sect. Thea (L.) Dyer, Camellia L. There are abundant compounds in the fresh shoots of section Thea …
Number of citations: 4 www.maxapress.com
R Kothapalli, AM Khan, Basappa, A Gopalsamy… - PloS one, 2010 - journals.plos.org
Background MMP-13, a zinc dependent protease which catalyses the cleavage of type II collagen, is expressed in osteoarthritis (OA) and rheumatoid arthritis (RA) patients, but not in …
Number of citations: 18 journals.plos.org
N Chhokar, S Kalra, M Chauhan… - Current Topics in …, 2018 - ingentaconnect.com
The failure of the Integrase Strand Transfer Inhibitors (INSTIs) due to the mutations occurring at the catalytic site of HIV integrase (IN) has led to the design of allosteric integrase …
Number of citations: 6 www.ingentaconnect.com
SA Wankowicz, SH de Oliveira, DW Hogan… - Elife, 2022 - elifesciences.org
While protein conformational heterogeneity plays an important role in many aspects of biological function, including ligand binding, its impact has been difficult to quantify. …
Number of citations: 29 elifesciences.org
SA Wankowicz - 2023 - search.proquest.com
Protein folding converts a disordered polymer to a globular structure, reducing many conformational degrees of freedom and incurring a significant conformational entropy penalty. …
Number of citations: 3 search.proquest.com
S Li, GJ Deng, F Yin, CJ Li, H Gong - Organic Chemistry Frontiers, 2017 - pubs.rsc.org
The development of an efficient and practical synthetic approach for the regiospecific C–H ortho-phenylation of aromatic carboxylic acids without the use of silver or costly coupling …
Number of citations: 2 pubs.rsc.org

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